Methyl 2-bromo-6-fluoro-3-nitrobenzoate
Description
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is a substituted benzoate ester characterized by a methyl ester group and three distinct substituents on the aromatic ring: bromine at position 2, fluorine at position 6, and a nitro group at position 3. The molecular formula is C₈H₅BrFNO₄, with a molar mass of 278.48 g/mol. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVFWPLPCMZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-fluoro-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-bromo-6-fluorobenzoate, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: For the development of potential drug candidates, especially those targeting specific biological pathways.
Material Science: In the design and synthesis of novel materials with unique properties.
Chemical Biology: As a probe to study biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-fluoro-3-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceutical research, its biological activity may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared to two closely related derivatives: Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0) and Methyl 3-bromo-2-chloro-6-fluorobenzoate (CAS 1784053-31-1). Below is a detailed analysis of their structural, physicochemical, and functional differences.
Table 1: Comparative Analysis of Methyl 2-bromo-6-fluoro-3-nitrobenzoate and Analogues
Substituent Effects on Reactivity and Properties
Nitro vs. Chloro Groups :
- The nitro group in this compound significantly increases electrophilicity at the aromatic ring compared to chloro-substituted analogs, making it more reactive in Suzuki-Miyaura or Ullmann coupling reactions .
- Chloro substituents (as in the analogs) offer milder electronic effects, favoring nucleophilic aromatic substitutions under less harsh conditions .
Ester Group Influence :
- The methyl ester in the target compound reduces steric bulk compared to the ethyl ester in Ethyl 2-bromo-3-chloro-6-fluorobenzoate, enhancing solubility in polar aprotic solvents like DMF or DMSO .

- Ethyl esters generally exhibit lower volatility than methyl esters due to increased molecular weight, as evidenced by gas chromatography studies of methyl/ethyl esters in resin samples .

Positional Isomerism :
- In Methyl 3-bromo-2-chloro-6-fluorobenzoate, the ortho-chloro substituent creates steric hindrance, limiting accessibility to the reactive bromine site. By contrast, the meta-nitro group in the target compound minimizes steric clashes, enabling efficient functionalization at the bromine position .
Physicochemical Properties
- Solubility: Nitro groups enhance solubility in polar solvents but reduce it in nonpolar media compared to chloro analogs.
- Thermal Stability : Nitro-substituted esters may exhibit lower thermal stability due to the destabilizing effects of the nitro group, whereas chloro derivatives are more robust .
Biological Activity
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H6BrFNO4
- Molecular Weight : 292.04 g/mol
- Functional Groups :
- Nitro group (-NO2)
- Bromine atom (Br)
- Fluorine atom (F)
These functional groups contribute to the compound's reactivity and interactions with biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms influence the compound's electrophilicity and binding affinity. This can lead to modulation of various biochemical pathways, potentially affecting processes such as inflammation and microbial resistance.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development.
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory responses, similar to other nitroaromatic compounds that have been studied for their anti-inflammatory properties.
- Enzyme Inhibition : The ability of this compound to act as an enzyme inhibitor has been noted, which could be relevant in drug development targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound, researchers tested its effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 75 µg/mL |
Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 150 |
| IL-6 | 250 | 100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


